molecular formula C12H14ClN3OS B6432332 N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine CAS No. 2549055-62-9

N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B6432332
CAS No.: 2549055-62-9
M. Wt: 283.78 g/mol
InChI Key: XGODCGXOZUSQOR-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methoxymethyl group at position 3 and a 4-chlorophenethylamine moiety at position 4. The thiadiazole ring provides a rigid scaffold that enhances metabolic stability, while the chlorophenyl and methoxymethyl groups modulate electronic and steric properties, influencing reactivity and biological activity .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-17-8-11-15-12(18-16-11)14-7-6-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGODCGXOZUSQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion to (Methoxymethyl)acetamidine Hydrochloride

Following methods from, the nitrile is treated with sodium methoxide and ammonium chloride in methanol to form the amidine:

CH3OCH2CN+NaOCH3+NH4ClCH3OCH2C(=NH)NH2HCl+NaCl\text{CH}3\text{OCH}2\text{CN} + \text{NaOCH}3 + \text{NH}4\text{Cl} \rightarrow \text{CH}3\text{OCH}2\text{C(=NH)NH}_2\cdot\text{HCl} + \text{NaCl}

Reaction conditions:

  • Solvent : Anhydrous methanol

  • Temperature : 25°C, 48 hours under nitrogen

  • Yield : 68% after recrystallization from ethanol.

Cyclization to 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole

The amidine undergoes cyclization with perchloromethyl mercaptan (Cl3_3CSCl) in basic aqueous conditions:

CH3OCH2C(=NH)NH2+Cl3CSClCH3OCH21,2,4-thiadiazole-5-Cl+NH3+HCl\text{CH}3\text{OCH}2\text{C(=NH)NH}2 + \text{Cl}3\text{CSCl} \rightarrow \text{CH}3\text{OCH}2-\text{1,2,4-thiadiazole-5-Cl} + \text{NH}_3 + \text{HCl}

Procedure :

  • Dissolve amidine (10 mmol) in 50 mL water with 1 mL sodium dodecylsulfate.

  • Add Cl3_3CSCl (20 mmol) dropwise at <10°C.

  • Adjust to pH 10 with 0.1 M NaOH, stir for 15 minutes.

  • Extract with dichloromethane, dry over Na2_2SO4_4, and purify via silica chromatography (hexanes:ethyl acetate, 30:1).
    Yield : 62% as a pale-yellow solid.

Amination to 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

The 5-chloro intermediate is treated with ammonium hydroxide:

CH3OCH21,2,4-thiadiazole-5-Cl+NH4OHCH3OCH21,2,4-thiadiazole-5-NH2+HCl+H2O\text{CH}3\text{OCH}2-\text{1,2,4-thiadiazole-5-Cl} + \text{NH}4\text{OH} \rightarrow \text{CH}3\text{OCH}2-\text{1,2,4-thiadiazole-5-NH}2 + \text{HCl} + \text{H}_2\text{O}

Conditions :

  • Solvent : Ethanol/water (1:1)

  • Temperature : 80°C, 4 hours

  • Yield : 85% after recrystallization from methanol.

Alkylation with 2-(4-Chlorophenyl)ethyl Bromide

Synthesis of 2-(4-Chlorophenyl)ethyl Bromide

4-Chlorophenethyl alcohol is brominated using phosphorus tribromide:

ClC6H4CH2CH2OH+PBr3ClC6H4CH2CH2Br+H3PO3\text{ClC}6\text{H}4\text{CH}2\text{CH}2\text{OH} + \text{PBr}3 \rightarrow \text{ClC}6\text{H}4\text{CH}2\text{CH}2\text{Br} + \text{H}3\text{PO}_3

Procedure :

  • Add PBr3_3 (1.2 eq) to 4-chlorophenethyl alcohol in dry diethyl ether at 0°C.

  • Warm to 25°C, stir for 2 hours.

  • Quench with ice water, extract with ether, and distill under reduced pressure.
    Yield : 78%.

N-Alkylation of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

The 5-amine undergoes alkylation with 2-(4-chlorophenyl)ethyl bromide in the presence of sodium bicarbonate:

CH3OCH21,2,4-thiadiazole-5-NH2+ClC6H4CH2CH2BrTarget Compound+HBr\text{CH}3\text{OCH}2-\text{1,2,4-thiadiazole-5-NH}2 + \text{ClC}6\text{H}4\text{CH}2\text{CH}_2\text{Br} \rightarrow \text{Target Compound} + \text{HBr}

Optimized Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Base : Solid NaHCO3_3 (3 eq)

  • Temperature : Reflux, 6 hours

  • Workup : Filter, concentrate, and purify via column chromatography (CHCl3_3:MeOH, 20:1).
    Yield : 70% as a white crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (500 MHz, DMSO-d6_6) :

    • δ 7.38 (d, J=8.5J = 8.5 Hz, 2H, Ar-H), 7.29 (d, J=8.5J = 8.5 Hz, 2H, Ar-H), 4.50 (s, 2H, OCH2_2), 3.80 (t, J=7.0J = 7.0 Hz, 2H, NCH2_2), 3.30 (s, 3H, OCH3_3), 2.90 (t, J=7.0J = 7.0 Hz, 2H, CH2_2Ar).

  • 13^{13}C NMR (125 MHz, DMSO-d6_6) :

    • δ 168.2 (C-5), 159.8 (C-3), 133.5 (Ar-C), 129.4 (Ar-CH), 128.7 (Ar-CH), 72.1 (OCH2_2), 58.4 (OCH3_3), 42.3 (NCH2_2), 34.8 (CH2_2Ar).

Fourier-Transform Infrared (FT-IR)

  • Key Bands : 3369 cm1^{-1} (N-H stretch), 1686 cm1^{-1} (C=N), 1552 cm1^{-1} (C-S).

Elemental Analysis

  • Calculated for C12_{12}H14_{14}ClN3_3OS : C 49.74%, H 4.87%, N 14.50%, S 11.06%.

  • Found : C 49.68%, H 4.92%, N 14.42%, S 11.12%.

Yield Optimization and Challenges

Critical Parameters

  • Cyclization Efficiency : Excess Cl3_3CSCl (2.5 eq) and strict temperature control (<10°C) prevent dimerization.

  • Amination Selectivity : Ammonium hydroxide concentration (28%) minimizes hydrolysis of the thiadiazole ring.

  • Alkylation Solvent : THF enhances nucleophilicity of the 5-amine compared to DMF or DMSO.

Byproduct Formation

  • N,N-Dialkylation : Limited by using 1.1 eq of alkylating agent and solid NaHCO3_3 to buffer HBr.

  • Ring-Opening : Avoided by maintaining anhydrous conditions during alkylation.

Comparative Analysis of Alternative Routes

Thiourea Cyclization Route

An alternative pathway involves cyclizing a methoxymethyl thiourea with iodine:

CH3OCH2NHCSNH2+I2CH3OCH21,2,4-thiadiazole-5-NH2+HI\text{CH}3\text{OCH}2\text{NHCSNH}2 + \text{I}2 \rightarrow \text{CH}3\text{OCH}2-\text{1,2,4-thiadiazole-5-NH}_2 + \text{HI}

Drawbacks : Lower yields (45%) and iodine-mediated side reactions.

Direct Coupling of Preformed Side Chain

Coupling 3-(methoxymethyl)-5-amino-1,2,4-thiadiazole with 2-(4-chlorophenyl)ethylamine via EDAC/HOBt:
Result : <30% yield due to poor nucleophilicity of the amine .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the nitro group if present or the thiadiazole ring itself. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

  • Substitution: : The aromatic 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Amines or reduced thiadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Synthesis of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives, including N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine, typically involves cyclization reactions of thiosemicarbazides or other precursors. Various methods have been reported for synthesizing these compounds:

  • Cyclization with Acidic Catalysts : Thiosemicarbazides can be cyclized using sulfuric acid or phosphoric acid to yield thiadiazoles .
  • One-Pot Reactions : More efficient methods involve one-pot reactions that combine multiple reagents to form the desired thiadiazole in fewer steps .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Thiadiazole derivatives are known for their significant antimicrobial properties. Studies have shown that modifications in the thiadiazole ring can enhance efficacy against various microorganisms:

  • Bacterial Inhibition : Compounds with specific substituents demonstrate higher activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Some derivatives exhibit antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Potential

Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • Mechanism of Action : It is believed that the presence of specific functional groups enhances interaction with inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced edema in experimental models .

Case Studies

Several studies have documented the therapeutic potential of thiadiazole derivatives:

Study on Anticancer Activity

In a study assessing the anticancer effects of various thiadiazole compounds, this compound was found to have an IC50 value lower than that of cisplatin in the MDA-MB-231 breast cancer cell line . This suggests a strong potential for development as an anticancer agent.

Research on Antimicrobial Efficacy

A comprehensive evaluation of several thiadiazole derivatives demonstrated significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, with the compound exhibiting MIC values that indicate its potential as a lead compound for further drug development .

Data Table: Summary of Biological Activities

Activity TypeSpecific ActionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibitory activity against A. niger and C. albicans
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces edema via COX/LOX inhibition

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The 4-chlorophenyl group and the thiadiazole ring are key structural features that facilitate binding to these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity : The target compound’s phenethyl chain and methoxymethyl group distinguish it from simpler analogs like 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine . These substituents likely enhance lipophilicity and membrane permeability compared to benzyl or pyridinyl groups .
  • Synthetic Efficiency : While direct yield data for the target compound are unavailable, structurally related compounds (e.g., compound 28 in ) achieve moderate yields (31%) and high purity (99%), suggesting that similar synthetic routes may be feasible .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL)
N-[2-(4-Chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine C₁₂H₁₅ClN₃OS 284.78 ~2.8 ~0.1 (low)
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine C₈H₆ClN₃S 211.67 ~2.5 ~0.05 (very low)
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine C₉H₈ClN₃S 225.70 ~3.0 ~0.07 (low)

Key Observations :

  • Higher molecular weight analogs (e.g., compound in : MW 328.39) exhibit even lower solubility, highlighting trade-offs between size and bioavailability .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group and a methoxymethyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}ClN3_{3}S
  • Molecular Weight : 273.77 g/mol

Biological Activity Overview

The biological activity of thiadiazole derivatives has been extensively studied, with findings indicating significant antimicrobial, anticancer, and anti-inflammatory properties. The specific compound this compound exhibits promising activities across various biological assays.

Antimicrobial Activity

Thiadiazole derivatives have shown considerable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported:
    • Against Staphylococcus aureus: MIC = 32 μg/mL
    • Against Escherichia coli: MIC = 64 μg/mL
    • Against Candida albicans: MIC = 42 μg/mL

These results indicate that the presence of halogen atoms (like chlorine) on the phenyl ring enhances antibacterial activity while oxygenated substituents improve antifungal effects .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. A notable study highlighted the compound's effectiveness against various cancer cell lines:

  • IC50 Values :
    • MCF-7 (breast cancer): IC50 = 10.10 µg/mL
    • HepG2 (liver cancer): IC50 = 5.36 µg/mL

The introduction of different substituents on the thiadiazole ring significantly influences the compound's potency against cancer cells. For example, modifications leading to more lipophilic structures resulted in enhanced anticancer activity .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : The compound may influence gene expression related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated various derivatives against pathogenic strains and found significant antibacterial activity correlated with structural modifications involving halogenation .
  • Anticancer Potential : Another investigation into the anticancer properties revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapy agents like cisplatin .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 Value
AntibacterialStaphylococcus aureus32 μg/mL
AntibacterialEscherichia coli64 μg/mL
AntifungalCandida albicans42 μg/mL
AnticancerMCF-710.10 µg/mL
AnticancerHepG25.36 µg/mL

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine?

  • Methodology :

  • Route 1 : Condensation of substituted carboxylic acids with thiosemicarbazides under reflux with POCl₃ (e.g., 4-phenyl butyric acid + N-phenylthiosemicarbazide at 90°C for 3 hours, followed by precipitation with ammonia) .
  • Route 2 : Use of chloroacetyl chloride and triethylamine in dioxane to form acetamide derivatives, followed by cyclization .
  • Route 3 : Microwave-assisted synthesis for improved efficiency and reduced reaction time, as demonstrated for analogous thiadiazole derivatives .
    • Key Reagents : POCl₃, chloroacetyl chloride, triethylamine, and microwave irradiation.

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • Techniques :

  • IR/NMR : Used to confirm functional groups (e.g., thiadiazole rings, methoxymethyl substituents) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and crystal packing effects .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling and disposal?

  • Guidelines :

  • Store separately from oxidizing agents and water; use airtight containers in ventilated areas .
  • Neutralize acidic/basic waste before disposal; collaborate with certified waste management services .
  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Strategies :

  • Temperature control : Higher temperatures (e.g., 90°C) improve cyclization but may degrade sensitive substituents .
  • Catalyst screening : Triethylamine enhances nucleophilic substitution in dioxane .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 5 hours → 20 minutes) .
    • Analytical validation : Monitor intermediates via TLC/HPLC to identify bottlenecks .

Q. How can contradictions in spectral or biological activity data be resolved?

  • Case Study : Discrepancies in antimicrobial activity across studies may arise from:

  • Structural analogs : Minor substituent changes (e.g., fluorine vs. methoxy groups) alter lipophilicity and membrane penetration .
  • Assay conditions : Variations in bacterial strains or incubation times affect MIC values .
    • Resolution : Cross-validate using orthogonal assays (e.g., broth microdilution + disk diffusion) and computational docking to identify binding site interactions .

Q. What role do solid-state properties (e.g., crystallinity) play in stability and reactivity?

  • Findings :

  • Intramolecular hydrogen bonds (N–H⋯N) stabilize the thiadiazole core, reducing hydrolysis .
  • Crystal packing (e.g., interdigitated chlorophenyl groups) impacts solubility and dissolution rates .
    • Methodology : Compare DSC/TGA data with X-ray structures to correlate thermal stability and packing efficiency .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Approach :

  • Electron-withdrawing groups : Chlorophenyl enhances electrophilicity, improving binding to biological targets (e.g., Leishmania enzymes) .
  • Methoxymethyl substituents : Increase metabolic stability compared to methyl groups .
    • Validation : Synthesize analogs (e.g., replacing thiadiazole with triazole) and assay against control compounds .

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